For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Valeryl Chloride: Properties, Synthesis, and Applications in Drug Development
Introduction
Valeryl chloride, also known as pentanoyl chloride, is a highly reactive acyl chloride that serves as a critical intermediate and building block in organic synthesis. Its molecular structure, featuring a five-carbon chain attached to a carbonyl chloride, makes it an effective acylating agent for introducing the valeryl (pentanoyl) group into a wide range of molecules. This reactivity is leveraged extensively in the pharmaceutical, agrochemical, and specialty chemical industries.
In drug development, valeryl chloride is a key starting material for the synthesis of numerous active pharmaceutical ingredients (APIs). A notable application is in the manufacture of angiotensin II receptor blockers (ARBs) like Valsartan and Irbesartan, which are widely prescribed for the management of hypertension and heart failure.[1][2] This guide provides a comprehensive technical overview of valeryl chloride, including its chemical and physical properties, detailed experimental protocols for its synthesis and use, and its role in significant therapeutic pathways.
Core Properties of Valeryl Chloride
The Chemical Abstracts Service (CAS) number for valeryl chloride is 638-29-9 .[1][3][4][5][6][7][8] It is also identified by synonyms such as pentanoyl chloride, valeroyl chloride, and n-butylcarbonyl chloride.[1][5][7][8]
Chemical and Physical Data
Quantitative data regarding the properties of valeryl chloride are summarized in the tables below for ease of reference.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉ClO | [1][3][5] |
| Molecular Weight | 120.58 g/mol | [1][5][9][7][8] |
| Appearance | Clear, colorless to light yellow fuming liquid | [1][4][10] |
| Odor | Pungent, acrid | [1][3][4][10] |
| Density | 1.01 g/cm³ (at 20°C); 1.016 g/mL (at 25°C) | [3][4][11] |
| Melting Point | -110 °C | [1][3][7][12] |
| Boiling Point | 125-127 °C | [1][4][7][11][12] |
| Refractive Index (n20/D) | 1.420 | [4][9][11] |
| Vapor Pressure | 15.7 hPa (at 25°C) | [12] |
| Solubility | Soluble in common organic solvents (e.g., acetone, chloroform, toluene, THF, ethyl acetate). Reacts exothermically with water and alcohols. | [4][5][13] |
Table 2: Safety and Hazard Information
| Hazard | Description | Source(s) |
| GHS Hazard Statements | H226: Flammable liquid and vapor. H314: Causes severe skin burns and eye damage. H331: Toxic if inhaled. | [10] |
| Flash Point | 23 °C (74 °F) (closed cup) | [3][4] |
| LD50 (Oral, Rat) | 650 mg/kg | [3] |
| Reactivity | Reacts violently with water, bases (including amines), alcohols, and strong oxidizing agents. Corrosive. | [3][13][14] |
| Storage | Store in a cool, dry, well-ventilated, flammables area away from incompatible substances. Keep container tightly closed under an inert atmosphere to protect from moisture. | [12][14][15] |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, a face shield, and appropriate protective clothing. Use in a chemical fume hood with a respiratory protection program in place. | [3][14] |
Experimental Protocols
Detailed methodologies for the synthesis of valeryl chloride and its subsequent use in a key pharmaceutical reaction are provided below.
Protocol 1: Synthesis of Valeryl Chloride from Valeric Acid
This protocol is adapted from established industrial methods for producing high-purity valeryl chloride using thionyl chloride as the chlorinating agent.[8][16]
Objective: To synthesize valeryl chloride by the chlorination of valeric acid.
Materials:
-
n-Valeric acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 - 1.5 eq)
-
N,N-Dimethylformamide (DMF) (catalytic amount, e.g., 0.1-0.5% by weight of valeric acid)
-
Stabilizer (e.g., Triethanolamine or Triphenylamine) (0.3-0.5% by weight of valeric acid) for purification step
Equipment:
-
Glass-lined or enamel reaction kettle with a heating mantle, mechanical stirrer, reflux condenser, and temperature probe.
-
Metering pumps for reactant addition.
-
Gas absorption (scrubber) system for HCl and SO₂ gases.
-
Vacuum distillation apparatus.
Procedure:
-
Charging the Reactor: Charge the reaction kettle with n-valeric acid (1.0 eq) and thionyl chloride (1.2-1.5 eq) via metering pumps.
-
Catalyst Addition: Add a catalytic amount of DMF to the reaction mixture.[8][16]
-
Reaction: Stir the mixture and slowly heat to 50-90°C.[8][16] The reaction will generate hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases, which must be directed to a scrubber system. Maintain the temperature and continue the reaction until gas evolution ceases, indicating completion.
-
Workup (Transfer): Cool the reaction mixture. Transfer the crude product to a distillation flask under vacuum.
-
Purification (Distillation): Add a stabilizer (e.g., triethanolamine) to the crude product to prevent the formation of valeric anhydride during distillation.[16]
-
Distillation: Perform fractional distillation under reduced pressure. The kettle temperature should be controlled at ≤90°C.[8][16]
-
Collection: Collect the fraction boiling at approximately 125-127°C (at atmospheric pressure; adjust for vacuum) to obtain pure valeryl chloride. The typical purity achieved is >99.5%.
Protocol 2: N-Acylation of L-Valine Methyl Ester with Valeryl Chloride (Valsartan Synthesis Intermediate)
This protocol describes a key step in the synthesis of the drug Valsartan, where valeryl chloride is used to acylate an amino ester intermediate. This method is based on procedures reported in synthetic chemistry literature.[5][13]
Objective: To synthesize Methyl N-pentanoyl-L-valinate.
Materials:
-
L-valine methyl ester hydrochloride (1.0 eq)
-
Valeryl chloride (1.1 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Water (for workup)
-
Heptane (for trituration)
Equipment:
-
Round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Ice bath.
-
Separatory funnel.
-
Rotary evaporator.
Procedure:
-
Setup: Suspend L-valine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Cool the suspension in an ice bath to 0°C. Add triethylamine (2.0 eq) to the suspension to neutralize the hydrochloride and liberate the free amine.
-
Acylation: While maintaining the temperature at 0°C, add valeryl chloride (1.1 eq) dropwise to the mixture.[5]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours.
-
Quenching and Workup: Add water to the reaction mixture to quench any unreacted valeryl chloride and dissolve the triethylamine hydrochloride salt. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer with water, followed by a brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Triturate the resulting solid residue with heptanes to remove non-polar impurities, yielding the product, methyl N-pentanoyl-L-valinate, as a solid.[5]
Visualizations: Workflows and Signaling Pathways
Synthesis and Acylation Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: General workflow for the synthesis of valeryl chloride.
Caption: Experimental workflow for a key acylation step in Valsartan synthesis.
Application in Drug Development: Targeting the RAAS Pathway
Valeryl chloride is a precursor to Valsartan, an angiotensin II receptor blocker (ARB).[13] Valsartan exerts its therapeutic effect by inhibiting the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance.[3][4][12] Overactivation of this system is implicated in hypertension and heart failure.[3][12] The diagram below illustrates this signaling pathway and the mechanism of action of Valsartan.
Caption: Valsartan blocks the AT1 receptor, inhibiting Angiotensin II's effects.
References
- 1. The Renin–Angiotensin–Aldosterone System (RAAS): Beyond Cardiovascular Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 5. A short and efficient synthesis of valsartan via a Negishi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Valsartan? [synapse.patsnap.com]
- 7. academic.oup.com [academic.oup.com]
- 8. CN102942470A - Production technology of pharmaceutical grade valeryl chloride - Google Patents [patents.google.com]
- 9. Valsartan - Wikipedia [en.wikipedia.org]
- 10. CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride - Google Patents [patents.google.com]
- 11. 5-Chlorovaleryl chloride synthesis - chemicalbook [chemicalbook.com]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mechanisms of action of sacubitril/valsartan on cardiac remodeling: a systems biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The renin-angiotensin-aldosterone system (RAAS) signaling pathways and cancer: foes versus allies (2023) | Bahareh Hassani | 15 Citations [scispace.com]
- 16. CN102942470B - Production technology of pharmaceutical grade valeryl chloride - Google Patents [patents.google.com]
